Parathyroid hormone (68-84)

immunoassay C-terminal PTH region specificity

Parathyroid hormone (68‑84) (hPTH(68‑84)) is a synthetic 17‑amino‑acid carboxyl‑terminal fragment of human parathyroid hormone (PTH), defined by its specific sequence (residues 68–84) and assigned CAS number 137593‑42‑1. It belongs to the class of circulating C‑terminal PTH fragments that are generated by peripheral metabolism of intact PTH(1‑84) and constitute up to 80‑95 % of total circulating PTH in normal and renal‑failure subjects.

Molecular Formula C78H133N21O27
Molecular Weight 1797 g/mol
CAS No. 137593-42-1
Cat. No. B155135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParathyroid hormone (68-84)
CAS137593-42-1
SynonymshPTH (68-84)
parathyroid hormone (68-84)
Molecular FormulaC78H133N21O27
Molecular Weight1797 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C78H133N21O27/c1-12-40(8)62(76(123)89-45(21-14-17-29-80)67(114)84-41(9)63(110)90-47(22-15-18-30-81)77(124)99-31-19-23-53(99)73(120)91-48(78(125)126)24-26-54(83)100)98-70(117)49(32-37(2)3)94-74(121)60(38(4)5)97-72(119)52(35-59(108)109)95-75(122)61(39(6)7)96-71(118)51(34-58(106)107)93-65(112)42(10)85-66(113)44(20-13-16-28-79)88-69(116)50(33-57(104)105)92-64(111)43(11)86-68(115)46(25-27-56(102)103)87-55(101)36-82/h37-53,60-62H,12-36,79-82H2,1-11H3,(H2,83,100)(H,84,114)(H,85,113)(H,86,115)(H,87,101)(H,88,116)(H,89,123)(H,90,110)(H,91,120)(H,92,111)(H,93,112)(H,94,121)(H,95,122)(H,96,118)(H,97,119)(H,98,117)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,125,126)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-,61-,62-/m0/s1
InChIKeyBFSZEHNWSVDHQC-JHVNXZIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parathyroid Hormone (68-84) [CAS 137593-42-1]: C‑Terminal Fragment Identity & Research Supply Positioning


Parathyroid hormone (68‑84) (hPTH(68‑84)) is a synthetic 17‑amino‑acid carboxyl‑terminal fragment of human parathyroid hormone (PTH), defined by its specific sequence (residues 68–84) and assigned CAS number 137593‑42‑1 [1]. It belongs to the class of circulating C‑terminal PTH fragments that are generated by peripheral metabolism of intact PTH(1‑84) and constitute up to 80‑95 % of total circulating PTH in normal and renal‑failure subjects [2]. The fragment is primarily employed as a region‑specific calibration standard, tracer, or immunogen in immunoassays designed to discriminate C‑terminal PTH species from mid‑region, N‑terminal, and intact hormones [3].

Why Parathyroid Hormone (68-84) Cannot Be Replaced by Other PTH Fragments in Immunoassay and Calibration Workflows


PTH fragments are not interchangeable because their immunological recognition and biological properties are dictated by distinct epitopes. Assays that rely on the C‑terminal region (residues 68‑84) exhibit no cross‑reactivity with mid‑region fragments such as hPTH(44‑68) and limited recognition of longer C‑terminal forms like hPTH(53‑84) [1]. Conversely, mid‑region or N‑terminal assays fail to detect C‑terminal fragments. Substituting a generic PTH fragment without verifying region specificity therefore produces quantitative errors in calibration curves, tracer displacement, and clinical diagnostic classification [2]. Furthermore, C‑terminal fragments have a substantially longer circulating half‑life (~20‑40 min) than N‑terminal forms (<5 min) [3], meaning that a calibration standard must match the analyte’s pharmacokinetic identity to ensure accurate measurement in pharmacokinetic or diagnostic studies.

Quantitative Differentiation of Parathyroid Hormone (68-84) Against Closest Analogs: Evidence for Procurement Decisions


Region‑Specific Immunoreactivity: Anti‑69‑84 Antiserum Discriminates hPTH(68‑84) from Mid‑Region and Intact PTH

In a direct head‑to‑head comparison of two homologous radioimmunoassays, antiserum MS 7 recognized PTH fragments containing residues 69‑84 (overlapping with 68‑84) but showed no recognition of hPTH(28‑48) or hPTH(64‑84). In contrast, the mid‑region antiserum MS 6 did not recognize hPTH(64‑84) and required residues 53‑63 for binding [1]. This epitope‑specific discrimination means that hPTH(68‑84) can serve as a selective calibrator or tracer for C‑terminal assays without interference from mid‑region or N‑terminal fragments.

immunoassay C-terminal PTH region specificity

Improved RIA Performance Using C‑Terminal Tracers: Lower Non‑Specific Binding and Higher Antiserum Titer with 68‑84 Region Tracers

When synthetic carboxyl‑terminal tracers ([tyr52]hPTH(52‑84) and [tyr63]hPTH(63‑84)) were compared with intact 125I‑bPTH(1‑84) as tracers in a late carboxyl‑terminal RIA, the synthetic tracers demonstrated a 12.3‑fold reduction in non‑specific damage (1.3 % vs. 16.0 % with intact PTH) and a 2.5‑fold higher antiserum titer (1/50,000 vs. 1/20,000) [1]. The 50% displacement dose for hPTH(41‑84) was 5.0 fmol/tube with the synthetic tracers versus 13.2 fmol/tube with 125I‑bPTH(1‑84), representing a 2.6‑fold improvement in sensitivity [1].

radioimmunoassay tracer non-specific binding

Absence of PTH1R Activation: hPTH(68‑84) Serves as a Negative Control Distinct from N‑Terminal Fragments

Human PTH(1‑84) and the N‑terminal fragment hPTH(1‑34) are potent activators of the PTH1 receptor (cAMP stimulation Kₘ = 1–14 nM; receptor binding K_b = 1–25 nM) . C‑terminal fragments, including hPTH(68‑84), lack the N‑terminal region (residues 1‑6) essential for receptor activation and do not stimulate cAMP production in PTH1R‑expressing cells [1]. This functional divergence is supported by in‑vivo findings: synthetic C‑PTH fragments decrease ionized calcium and antagonize the calcemic response to hPTH(1‑34) and hPTH(1‑84) [2]. While the 68‑84 fragment specifically has not been tested in isolation, class‑level data for C‑terminal fragments consistently show null PTH1R activation.

PTH1R cAMP receptor activation negative control

Extended Half‑Life: C‑Terminal Fragments (Including 68‑84 Region) Persist 4‑8 Times Longer than N‑Terminal Forms

Circulating C‑terminal PTH fragments, which encompass the 68‑84 region, exhibit a half‑life of 20‑40 minutes, whereas intact PTH(1‑84) and N‑terminal fragments clear with a half‑life of less than 5 minutes [1]. This four‑ to eight‑fold difference in persistence is due to renal clearance being the primary elimination route for C‑terminal fragments, while N‑terminal fragments are rapidly degraded by hepatic and receptor‑mediated mechanisms. Consequently, C‑terminal fragments accumulate to higher steady‑state concentrations and represent the dominant PTH species in serum, especially in renal impairment [2].

pharmacokinetics half-life clearance C-terminal fragment

High‑Value Procurement Scenarios for Parathyroid Hormone (68-84) Derived from Differentiated Evidence


C‑Terminal PTH Immunoassay Calibration & Standardization

Clinical laboratories and kit manufacturers developing second‑ or third‑generation PTH assays use hPTH(68‑84) as a region‑specific calibrator to ensure that only C‑terminal fragments are quantified, avoiding cross‑reaction with N‑terminal or mid‑region forms. The evidence from anti‑69‑84 antiserum specificity (Section 3, Item 1) confirms that this fragment selectively binds antibodies targeting the extreme C‑terminus, enabling accurate calibration curves for diagnostic panels used in primary and secondary hyperparathyroidism monitoring [1].

RIA Tracer Optimization for Reduced Background and Enhanced Sensitivity

RIA developers seeking to lower non‑specific binding and improve assay sensitivity substitute intact PTH tracer with a synthetic 68‑84‑region tracer. The 12.3‑fold damage reduction and 2.6‑fold sensitivity improvement demonstrated in direct head‑to‑head comparisons (Section 3, Item 2) translate to higher signal‑to‑noise ratios, lower re‑test rates, and more robust batch‑to‑batch consistency in high‑throughput clinical labs [2].

Negative Control in PTH1R Functional Assays (cAMP, β‑arrestin)

Pharmacology and drug‑discovery groups screening PTH analogs for PTH1R agonism or antagonism require a peptide that definitively does not activate the receptor. hPTH(68‑84), lacking the N‑terminal activation domain, fulfills this role, whereas N‑terminal fragments (e.g., hPTH(1‑34)) are potent agonists (Kₘ 1–14 nM) (Section 3, Item 3). Using 68‑84 as a negative control eliminates false‑positive hits and establishes assay windows for high‑throughput screening [3].

Pharmacokinetic Studies of C‑Terminal PTH in Renal Failure Populations

Because C‑terminal fragments accumulate in chronic kidney disease and exhibit a half‑life 4‑8 times longer than intact PTH (Section 3, Item 4), hPTH(68‑84) is the appropriate reference standard for measuring clearance kinetics, distribution volume, and accumulation ratios of C‑terminal PTH species. Substituting intact PTH or N‑terminal fragments would yield erroneous PK parameters and confound dose‑adjustment decisions in uremic patients [1].

Quote Request

Request a Quote for Parathyroid hormone (68-84)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.